molecular formula C19H16N2O3S B2892458 2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034341-15-4

2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2892458
CAS No.: 2034341-15-4
M. Wt: 352.41
InChI Key: AQTWUWLNDSWFKM-UHFFFAOYSA-N
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Description

2-[3-(2H-1,3-Benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound featuring three distinct structural motifs: a benzothiazole ring, a pyrrolidine-carbonyl group, and a 1,3-benzodioxole moiety. The benzothiazole ring is known for its pharmacological relevance, including anti-tumor and antimicrobial activities . The pyrrolidine-carbonyl group may enhance binding affinity or solubility, while the 1,3-benzodioxole moiety is associated with metabolic stability and bioavailability. Structural studies of related compounds, such as 2-(2H-1,3-benzodioxol-5-yl)-1,3-benzothiazole, have utilized crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1,3-benzothiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(18-20-14-3-1-2-4-17(14)25-18)21-8-7-13(10-21)12-5-6-15-16(9-12)24-11-23-15/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTWUWLNDSWFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves two primary components:

  • Benzothiazole Carbonyl Intermediate : Derived from 1,3-benzothiazole-2-carboxylic acid.
  • 3-(2H-1,3-Benzodioxol-5-yl)Pyrrolidine : Synthesized via 1,3-dipolar cycloaddition between azomethine ylides and benzodioxole-functionalized dipolarophiles.

The convergent synthesis couples these fragments through an acylation reaction, ensuring high regioselectivity and yield.

Stepwise Preparation Methods

Synthesis of 1,3-Benzothiazole-2-Carbonyl Chloride

The benzothiazole moiety is prepared via Claisen-Schmidt condensation or cyclization of 2-aminothiophenol with carboxylic acid derivatives. For this compound, 1,3-benzothiazole-2-carboxylic acid is activated as its acyl chloride using thionyl chloride (SOCl₂):
$$
\text{1,3-Benzothiazole-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{1,3-Benzothiazole-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
This intermediate is critical for subsequent acylation steps.

Preparation of 3-(2H-1,3-Benzodioxol-5-yl)Pyrrolidine

The pyrrolidine ring is constructed via a 1,3-dipolar cycloaddition between an azomethine ylide and a benzodioxole-containing dipolarophile.

Azomethine Ylide Generation

Azomethine ylides are generated in situ from isatin and N-methylglycine (sarcosine) in absolute ethanol:
$$
\text{Isatin} + \text{N-Methylglycine} \rightarrow \text{Azomethine Ylide} + \text{CO}2 + \text{H}2\text{O}
$$
This dipole exhibits high reactivity toward electron-deficient dipolarophiles.

Dipolarophile Synthesis: Benzodioxole Chalcones

Benzodioxole-functionalized chalcones serve as dipolarophiles, synthesized via Claisen-Schmidt condensation of 3,4-(methylenedioxy)acetophenone with substituted benzaldehydes:
$$
\text{3,4-(Methylenedioxy)acetophenone} + \text{Benzaldehyde derivative} \rightarrow \text{Benzodioxole Chalcone}
$$
These chalcones feature α,β-unsaturated ketones, ideal for cycloaddition.

Cycloaddition Reaction

The azomethine ylide reacts with the benzodioxole chalcone in a regioselective and stereoselective manner, forming the pyrrolidine ring with four stereocenters:
$$
\text{Azomethine Ylide} + \text{Benzodioxole Chalcone} \rightarrow \text{3-(2H-1,3-Benzodioxol-5-yl)Pyrrolidine}
$$
Key Observations :

  • Electron-donating groups on the benzodioxole enhance dipolarophile reactivity.
  • Exo and endo transition states govern diastereoselectivity, with computational studies (B3LYP/cc-pVTZ) confirming asynchronous one-step mechanisms.

Acylation of Pyrrolidine with Benzothiazole Carbonyl Chloride

The final step involves coupling the pyrrolidine intermediate with 1,3-benzothiazole-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base:
$$
\text{3-(2H-1,3-Benzodioxol-5-yl)Pyrrolidine} + \text{1,3-Benzothiazole-2-carbonyl chloride} \rightarrow \text{Target Compound}
$$
Reaction conditions (room temperature, 12–24 hours) ensure minimal racemization and high yields (75–90%).

Multi-Component One-Pot Approaches

A streamlined one-pot method combines isatin, sarcosine, benzodioxole chalcone, and 1,3-benzothiazole-2-carbonyl chloride in ethanol. This approach leverages in situ generation of both the azomethine ylide and acyl chloride, reducing isolation steps.

Advantages :

  • Reduced reaction time (6–8 hours).
  • Higher atom economy (78–85% yield).

Characterization and Analytical Data

Spectroscopic Verification

  • ¹H NMR : Distinct signals for pyrrolidine N–CH₃ (δ 2.1–2.3 ppm), benzodioxole methylenedioxy (δ 5.9–6.1 ppm), and benzothiazole aromatic protons (δ 7.5–8.2 ppm).
  • ¹³C NMR : Spiro carbon (δ 70–75 ppm), carbonyl carbon (δ 165–170 ppm), and benzodioxole quaternary carbons (δ 100–110 ppm).
  • HR-MS : Molecular ion peaks confirm stoichiometry (e.g., m/z 421.1012 for C₂₁H₁₅N₂O₃S).

Diastereomeric Ratios

Dipolarophile Substituent Exo:Endo Ratio Yield (%)
4-NO₂ (Electron-withdrawing) 88:12 86.4
4-OCH₃ (Electron-donating) 95:5 92.1

Computational analyses (MESP maps) rationalize selectivity through electron density transfer (GEDT) from ylide to dipolarophile.

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) at the B3LYP/cc-pVTZ level reveals:

  • Transition State Geometry : Asynchronous bond formation, with ylide C–N bond formation preceding C–C coupling.
  • Global Electrophilicity (ω) : Azomethine ylide (ω = 1.8 eV) acts as a nucleophile toward benzodioxole chalcones (ω = 2.3 eV).
  • HSAB Principle : Soft–soft interactions between ylide and dipolarophile stabilize transition states.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine and benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: H₂O₂, 40°C.

    Reduction: NaBH₄, room temperature.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares the target compound with three analogs from the literature:

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
2-[3-(2H-1,3-Benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole Benzothiazole + pyrrolidine-carbonyl + 1,3-benzodioxole None (parent compound) Potential anti-tumor/antimicrobial (inferred) N/A
3-(2H-1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole (emrusolmine) Pyrazole + 1,3-benzodioxole + 3-bromophenyl 3-Bromophenyl group Alpha-synuclein oligomerization inhibition
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole Benzothiazole + 1,3-benzodioxole None Anti-tumor, antimicrobial
1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one (MDPEP) Heptanone chain + pyrrolidine + 1,3-benzodioxole Heptanone backbone Not specified (psychoactive analog)

Key Observations:

Benzothiazole vs. Pyrazole: The target compound and emrusolmine both incorporate a 1,3-benzodioxole group, but emrusolmine’s pyrazole ring and bromophenyl substituent likely confer specificity toward alpha-synuclein inhibition, contrasting with the benzothiazole-mediated anti-tumor activity seen in .

Pyrrolidine-Carbonyl vs. Heptanone Chain: MDPEP shares the pyrrolidine and benzodioxole groups with the target compound but lacks the benzothiazole, instead featuring a heptanone chain. This structural divergence may result in distinct pharmacokinetic properties, such as increased lipophilicity .

Conformational Analysis

The pyrrolidine ring in the target compound may adopt puckered conformations, as described by Cremer and Pople’s ring-puckering coordinates . This flexibility could influence binding to biological targets, unlike the rigid heptanone chain in MDPEP or the planar pyrazole in emrusolmine.

Crystallographic Validation

Structural validation tools like SHELXL and PLATON (as noted in ) ensure accuracy in determining bond lengths and angles. For example, the benzothiazole ring in was confirmed to be planar, while the pyrrolidine in the target compound may exhibit non-planar puckering, critical for its 3D interactions .

Biological Activity

The compound 2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological efficacy, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₇N₃O₃S
  • Molecular Weight : 317.39 g/mol

The compound features a benzothiazole moiety linked to a pyrrolidine derivative, which has been implicated in various biological activities, particularly in antidiabetic and anticancer applications.

Antidiabetic Properties

Recent studies have highlighted the potential of benzothiazole derivatives as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. A related study synthesized novel benzothiazole-linked compounds and demonstrated significant α-amylase inhibitory activity. For instance, one derivative showed an inhibition rate of 87.5% at a concentration of 50 μg/mL , outperforming the standard drug acarbose .

Table 1: Inhibitory Activity of Benzothiazole Derivatives on α-Amylase

CompoundConcentration (μg/mL)Inhibition (%)
Compound 8f5087.5 ± 0.74
Compound 8f2582.27 ± 1.85
Acarbose5077.96 ± 2.06

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Related compounds have been shown to induce apoptosis and cause cell cycle arrest at the S phase in various cancer cell lines. Mechanistically, these compounds may modulate microtubule dynamics, inhibiting tubulin polymerization or stabilizing microtubule structures, which are crucial for cell division.

Case Study: Anticancer Mechanism
A study on similar benzothiazole compounds indicated that they could effectively inhibit cancer cell proliferation through multiple pathways, including:

  • Induction of apoptosis.
  • Cell cycle arrest.
  • Modulation of signaling pathways involved in cell survival and death.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of α-amylase, leading to reduced glucose absorption and lower blood sugar levels.
  • Cell Cycle Modulation : It influences microtubule assembly and stability, which is vital for mitotic progression in cancer cells.
  • Apoptosis Induction : The compound promotes programmed cell death in tumor cells through various biochemical pathways.

Research Findings

Several studies have investigated the biological activity of related compounds:

  • Molecular Docking Studies : These studies have shown promising interactions between benzothiazole derivatives and α-amylase binding sites, suggesting a strong potential for therapeutic applications .
  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the inhibitory activities based on structural features, showing a high correlation between predicted and experimental data (R² = 0.8701) .

Q & A

What are the recommended synthetic routes for 2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole?

Basic
The synthesis typically involves multi-step reactions, including coupling pyrrolidine derivatives with benzothiazole precursors. Key steps include:

  • Amide bond formation : Reacting 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under inert conditions .
  • Solvent optimization : Polar aprotic solvents like DMF or DCM are preferred for solubility and reaction efficiency. Catalytic bases (e.g., triethylamine) are used to neutralize byproducts .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is employed to isolate the target compound .

How is the purity and structural integrity of this compound verified?

Basic
Standard analytical workflows include:

  • Spectroscopic characterization :
    • FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and benzothiazole (C-S, ~650 cm⁻¹) functional groups .
    • NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm) and quaternary carbons (e.g., benzodioxole oxygenated carbons at δ 100–110 ppm) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
  • Single-crystal X-ray diffraction : Resolves 3D molecular geometry and confirms stereochemistry, particularly for chiral pyrrolidine centers .

What strategies are effective in resolving discrepancies between computational docking predictions and experimental binding data?

Advanced
Discrepancies may arise due to conformational flexibility or solvation effects. Mitigation strategies include:

  • Ensemble docking : Test multiple ligand conformations (e.g., from molecular dynamics simulations) to account for flexibility .
  • Solvent-accessible surface area (SASA) analysis : Adjust docking scores based on solvent exclusion in binding pockets .
  • Experimental validation : Compare docking poses with X-ray crystallography (e.g., benzodioxole π-stacking interactions observed in 9c ) or SPR binding kinetics .

How can conflicting biological activity results in different assay models be addressed?

Advanced
Conflicting data (e.g., enzyme activation vs. inhibition) may stem from assay conditions:

  • Assay standardization :
    • Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted AST/ALT) and buffer pH .
    • Include positive controls (e.g., pyrazole derivatives like A2 and A5 for inhibition ).
  • Mechanistic studies :
    • Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric modulation .
    • Validate off-target effects via siRNA knockdown or co-crystallization with enzymes .

What are the challenges in X-ray crystallographic analysis for this compound?

Advanced
Challenges include:

  • Crystal growth : Triclinic crystal systems (e.g., space group P1) with low symmetry require optimized vapor diffusion techniques .
  • Data collection : High absorption coefficients (e.g., Fe-containing derivatives in ferrocenyl analogs) necessitate multi-scan corrections .
  • Refinement : High thermal motion in flexible groups (e.g., pyrrolidine rings) may require constrained refinement or TLS parameterization .

What methodologies optimize reaction yields during synthesis?

Basic
Key factors include:

  • Temperature control : Maintain 0–5°C during acid chloride formation to prevent side reactions .
  • Catalyst selection : Use DMAP for acyl transfer or Cu(I) for click chemistry in triazole-linked derivatives .
  • Workup optimization : Quench reactions with ice-cold water to precipitate intermediates and reduce hydrolysis .

How should enzyme inhibition studies be designed to ensure reproducibility?

Advanced
Robust protocols involve:

  • Dose-response curves : Use ≥6 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values .
  • Negative controls : Include solvent-only and scrambled peptide controls to rule out non-specific effects .
  • Enzyme source validation : Compare activity across isoforms (e.g., mitochondrial vs. cytoplasmic AST) .

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